2,4-dioxo-3-pentyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Overview
Description
2,4-dioxo-3-pentyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound is characterized by its unique structure, which includes a quinazoline core, a sulfamoylphenyl group, and a carboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dioxo-3-pentyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pentyl Group: This step involves the alkylation of the quinazoline core using pentyl halides in the presence of a base.
Attachment of the Sulfamoylphenyl Group: This can be done through a nucleophilic substitution reaction, where the sulfamoylphenyl group is introduced using suitable reagents.
Formation of the Carboxamide Moiety: This final step involves the reaction of the intermediate compound with an appropriate amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2,4-dioxo-3-pentyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, sulfonates, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce tetrahydroquinazoline derivatives.
Scientific Research Applications
2,4-dioxo-3-pentyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2,4-dioxo-3-pentyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dioxo-3-pentyl-N-[2-(4-aminophenyl)ethyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- 2,4-dioxo-3-pentyl-N-[2-(4-methylphenyl)ethyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Uniqueness
2,4-dioxo-3-pentyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide is unique due to the presence of the sulfamoylphenyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2,4-dioxo-3-pentyl-N-[2-(4-sulfamoylphenyl)ethyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O5S/c1-2-3-4-13-26-21(28)18-10-7-16(14-19(18)25-22(26)29)20(27)24-12-11-15-5-8-17(9-6-15)32(23,30)31/h5-6,8-9,16,18-19H,2-4,7,10-14H2,1H3,(H,24,27)(H,25,29)(H2,23,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URWFLFGFWFTKCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2CCC(CC2NC1=O)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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